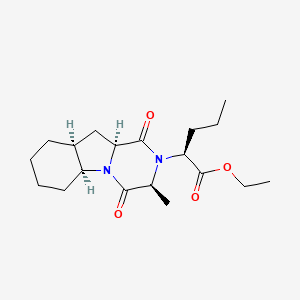

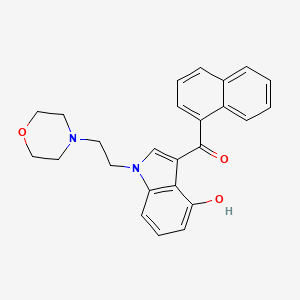

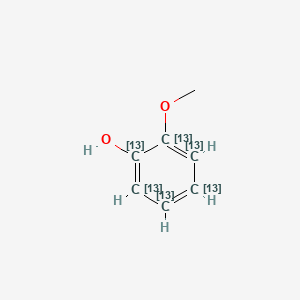

(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol, also known as 17α-ethynylestradiol (17α-EE) or 17α-ethynylestradiol-3-benzyl ether, is a synthetic steroid hormone with a molecular formula of C21H26O2. It is an estrogenic analog of the endogenous steroid hormone estradiol, and is used in various laboratory experiments as a model of the human hormone for scientific research. 17α-EE is a potent agonist at the estrogen receptor and is used in a variety of laboratory applications, including studies of the physiological effects of estrogens on cell and tissue cultures, as well as studies of the mechanisms of action of estrogens on cells and tissues.

Scientific Research Applications

Biological Evaluation and Inhibition Studies

The research on “(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol” and its derivatives has primarily focused on their biological activities and potential therapeutic applications. One study explored the synthesis and biological evaluation of derivatives, particularly looking at their estrogenic and potential antiestrogenic activities. These compounds were tested for residual estrogenic activities, and the results suggest their potential use in therapeutic applications where estrogenic or antiestrogenic effects are desired (Sakač et al., 2007).

Another significant area of research involves the inhibition of steroid sulfatase, an enzyme implicated in estrogen-dependent diseases. Compounds related to “this compound” have been evaluated for their ability to inhibit steroid sulfatase, offering a non-estrogenic way to block estrogen action from inactive precursors like estrone sulfate. This approach could provide a novel therapeutic pathway for treating diseases like breast cancer (L. Ciobanu et al., 2003).

Stereoselective Synthesis and Chemical Transformations

The stereoselective synthesis of compounds structurally related to “this compound” has been a focal point for understanding their chemical and biological properties. For instance, the stereoselective halogenation and solvolytic investigation of these compounds provide insights into their chemical behavior and potential for further modification into therapeutically useful agents (J. Wölfling et al., 2003).

Antiproliferative Activities

The antiproliferative activities of estrane derivatives, including those related to “this compound,” against various cancer cell lines highlight their potential as anticancer agents. Research in this area focuses on synthesizing new derivatives and evaluating their efficacy in inhibiting the growth of cancer cells, which could lead to the development of new cancer therapies (Anita Kiss et al., 2018).

properties

IUPAC Name |

(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTONJCQNAMVMHS-RXFVIIJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720653 |

Source

|

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23880-59-3 |

Source

|

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.